![molecular formula C18H18N2O6 B5525577 ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate](/img/structure/B5525577.png)
ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate
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Description
Synthesis Analysis
The synthesis of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate involves reactions with nucleophilic reagents, leading to a range of derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. These reactions utilize malononitrile, hydrazine hydrate, and similar compounds as starting materials (Harb et al., 1989).
Molecular Structure Analysis
The molecular structure of derivatives of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate reveals a heterocyclic pyran ring adopting a flattened boat conformation. Intramolecular C-H...O contacts form six-membered rings, contributing to the stability and reactivity of these compounds (Nesterov et al., 2007).
Chemical Reactions and Properties
These compounds exhibit varied reactivity when treated with different reagents, leading to the formation of diverse structures such as pyrano[2,3-b]pyridine and isoxazolo[3,4-b]pyridine derivatives. The choice of reagents and reaction conditions significantly influences the outcome of these transformations (Harb et al., 1989).
Physical Properties Analysis
The physical properties, including crystal structures and conformations, of these compounds have been extensively studied. For example, the ethyl 6-amino-5-cyano-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives show specific dihedral angles and intramolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Nesterov et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different nucleophilic and electrophilic reagents, are key to understanding the versatility of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate in synthesis. These properties are influenced by the molecular structure and the specific functional groups present on the compound (Harb et al., 1989).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates, which share a core structure with the compound , have been synthesized through three-component reactions, employing ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The role of different catalysts in these syntheses was explored, highlighting the versatility of these compounds in organic synthesis (Hai et al., 2017). Furthermore, such compounds could be converted into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others, showcasing their potential as intermediates in the synthesis of complex organic molecules (Harb et al., 1989).
Material Science Applications
In the field of materials science, pyran derivatives, including those structurally related to the compound of interest, have been studied for their corrosion inhibition properties. These derivatives showed high efficiency in mitigating corrosion of mild steel in acidic environments, highlighting their potential as protective agents (Saranya et al., 2020).
Pharmaceutical Research
Antimitotic Agents
Chiral isomers of a compound closely related to ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate have been studied for their biological activities. Both S- and R-isomers showed activity in various biological systems, with the S-isomer being more potent. This suggests potential applications in developing new therapeutic agents (Temple & Rener, 1992).
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-4-23-18(21)14-9(2)26-17(20)11(7-19)15(14)10-5-12(22-3)16-13(6-10)24-8-25-16/h5-6,15H,4,8,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPQQPFBYFRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C(=C2)OC)OCO3)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate |
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